Methyl[2-(quinolin-2-yl)ethyl]amine
CAS No.: 55496-63-4
Cat. No.: VC17676142
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55496-63-4 |
|---|---|
| Molecular Formula | C12H14N2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | N-methyl-2-quinolin-2-ylethanamine |
| Standard InChI | InChI=1S/C12H14N2/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,13H,8-9H2,1H3 |
| Standard InChI Key | WCFDUEDMFHIEQB-UHFFFAOYSA-N |
| Canonical SMILES | CNCCC1=NC2=CC=CC=C2C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Methyl[2-(quinolin-2-yl)ethyl]amine, systematically named N-methyl-2-quinolin-2-ylethanamine, belongs to the quinoline family of heterocyclic aromatic compounds. Its molecular formula is C₁₂H₁₄N₂, with a molecular weight of 186.25 g/mol. The structure comprises a bicyclic quinoline ring system fused with a benzene and pyridine ring, substituted at the 2-position by an ethylamine chain bearing a methyl group on the nitrogen atom.
Molecular and Spectroscopic Properties
Key spectroscopic data include:
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InChI Key: WCFDUEDMFHIEQB-UHFFFAOYSA-N
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Canonical SMILES: CNCCC1=NC2=CC=CC=C2C=C1
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IUPAC Name: N-methyl-2-quinolin-2-ylethanamine.
The compound’s planar quinoline moiety facilitates π-π stacking interactions, while the ethylamine side chain enhances solubility in polar solvents. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the methyl group on the amine resonates at δ 2.3–2.6 ppm, while aromatic protons in the quinoline ring appear between δ 7.0–8.5 ppm.
Structural Analogues and Comparative Analysis
Comparative analysis with related compounds underscores its uniqueness:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Methyl[2-(quinolin-2-yl)ethyl]amine | C₁₂H₁₄N₂ | 186.25 | Ethylamine side chain with methyl |
| Methyl 2-(quinolin-2-yl)acetate | C₁₂H₁₁NO₂ | 201.22 | Ester group instead of ethylamine |
| Methyl[2-(quinoxalin-2-yl)ethyl]amine | C₁₁H₁₃N₃ | 187.24 | Quinoxaline core with two nitrogens |
The substitution pattern on the quinoline ring significantly influences electronic properties and bioactivity. For instance, replacing the ethylamine group with an ester (as in Methyl 2-(quinolin-2-yl)acetate) reduces basicity and alters pharmacokinetic profiles .
Synthesis and Production Methods
Conventional Synthesis Pathways
The synthesis typically involves multi-step reactions starting from quinoline-2-carbaldehyde. A common route includes:
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Reductive Amination: Quinoline-2-carbaldehyde reacts with methylamine in the presence of a reducing agent (e.g., NaBH₄) to form the secondary amine.
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Alkylation: The amine intermediate undergoes alkylation with ethylene dihalide to introduce the ethyl chain.
Industrial-scale production employs continuous flow reactors to enhance yield (up to 85%) and reduce reaction times.
Green Chemistry Approaches
Recent advancements prioritize sustainability:
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >90%.
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Solvent-Free Conditions: Eliminates volatile organic solvents, minimizing environmental impact.
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Catalytic Methods: Palladium-catalyzed coupling reactions improve regioselectivity for large-scale synthesis .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Methyl[2-(quinolin-2-yl)ethyl]amine demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.
Applications in Drug Development
Lead Compound Optimization
Structural modifications to enhance bioavailability and reduce toxicity include:
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Introduction of hydrophilic groups (e.g., hydroxyl) to improve water solubility.
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Halogenation of the quinoline ring to boost DNA-binding affinity.
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) increases tumor-specific accumulation. Preclinical models show a 3.2-fold increase in half-life compared to free drug formulations.
Challenges and Future Directions
Limitations in Current Research
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Limited in vivo data: Most studies are restricted to cell cultures.
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Selectivity issues: Off-target effects on healthy cells remain a concern.
Emerging Opportunities
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Combination therapies: Synergistic effects with platinum-based chemotherapeutics.
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